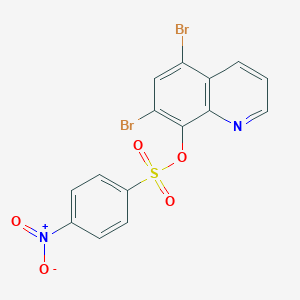![molecular formula C5H12Cl2N2 B3253650 2,5-Diazabicyclo[4.1.0]heptane dihydrochloride CAS No. 2253108-15-3](/img/structure/B3253650.png)
2,5-Diazabicyclo[4.1.0]heptane dihydrochloride
Übersicht
Beschreibung
2,5-Diazabicyclo[4.1.0]heptane dihydrochloride is a chemical compound with the CAS Number: 2253108-15-3 . It has a molecular weight of 171.07 . The compound is a solid at room temperature and is stored in a refrigerator . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H10N2.2ClH/c1-2-7-5-3-4(5)6-1;;/h4-7H,1-3H2;2*1H . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 171.07 . The compound is stored in a refrigerator .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
One prominent application of 2,5-Diazabicyclo[4.1.0]heptane dihydrochloride in scientific research lies in the field of synthetic organic chemistry. Researchers have developed practical synthetic routes to access this compound and its analogs, which are extensively used in medicinal chemistry and pharmaceutical research. For instance, a concise synthetic sequence provides ready access to 2,5-diazabicyclo[2.2.1]heptane (DBH) on a gram scale, highlighting the compound's significance in the synthesis of complex molecules for potential therapeutic applications (Beinat, Banister, McErlean, & Kassiou, 2013). Additionally, the crystal structure of (1S,4S)-2,5-diazoniabicyclo[2.2.1]heptane dibromide was characterized, providing insights into the molecular structure and potential for further chemical modifications (Britvin & Rumyantsev, 2017).
Catalytic Applications
The compound's utility extends to catalysis, where its derivatives serve as ligands in catalytic reactions. Copper(II) complexes of piperazine-derived tetradentate ligands and their chiral diazabicyclic analogues, for example, have been employed for catalytic phenol oxidative C–C coupling. This application underscores the compound's versatility in facilitating chemical transformations, which is crucial for synthesizing complex organic molecules (Castillo et al., 2013).
Biologically Active Compounds Synthesis
Furthermore, this compound plays a critical role in the synthesis of biologically active compounds. Its structural analogs have been explored for their potential as ligands for neuronal nicotinic acetylcholine receptors, showcasing the compound's relevance in the development of new therapeutic agents targeting neurological disorders (Ji et al., 2007). Another study highlights the synthesis and antiproliferative activity of Michael adducts of 2,5-diazabicyclo[2.2.1]heptane-dithiocarbamate with nitrostyrenes against cervical cancer cell lines, demonstrating the compound's contribution to cancer research (Laskar et al., 2018).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .
Eigenschaften
IUPAC Name |
2,5-diazabicyclo[4.1.0]heptane;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2.2ClH/c1-2-7-5-3-4(5)6-1;;/h4-7H,1-3H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXHYSGZDWYNCIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2CC2N1.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![2-[(5-Aminopyridin-2-yl)oxy]ethan-1-ol](/img/structure/B3253642.png)
![1-Methyl-1,7-diazaspiro[3.5]nonane dihydrochloride](/img/structure/B3253648.png)

![2-(Methylthio)benzo[cd]indole](/img/structure/B3253673.png)
